Cas no 881375-00-4 (KU-0060648)

KU-0060648 structure
KU-0060648 structure
Nome del prodotto:KU-0060648
Numero CAS:881375-00-4
MF:C33H34N4O4S
MW:582.712466716766
MDL:MFCD17214218
CID:2089382
PubChem ID:329825749

KU-0060648 Proprietà chimiche e fisiche

Nomi e identificatori

    • KU 0060648
    • KU-0060648
    • 1-​Piperazineacetamide, 4-​ethyl-​N-​[4-​[2-​(4-​morpholinyl)​-​4-​oxo-​4H-​1-​benzopyran-​8-​yl]​-​1-​dibenzothienyl]​-
    • 4-Ethyl-N-[4-[2-(4-morpholinyl)-4-oxo-4H-1-benzopyran-8-yl]-1-dibenzothienyl]-1-piperazineacetamide
    • ku0060648
    • LM6DZS6PYA
    • 2-(4-ethylpiperazin-1-yl)-N-(4-(2-morpholino-4-oxo-4H-chromen-8-yl)dibenzo[b,d]thiophen-1-yl)acetamide
    • 2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide
    • 2-(4-Ethylpiperazin-1-yl)-N-(4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl)acetamide
    • 4-Ethyl-N-(4-(2-
    • 4-Ethyl-N-[4-[2-(4-morpholinyl)-4-oxo-4H-1-benzopyran-8-yl]-1-dibenzothienyl]-1-piperazineacetamide (ACI)
    • EX-A5153
    • CHEBI:94302
    • CS-0006884
    • DA-64794
    • 2-(4-ethylpiperazin-1-yl)-N-{6-[2-(morpholin-4-yl)-4-oxo-4H-chromen-8-yl]-8-thiatricyclo[7.4.0.0?,?]trideca-1(13),2,4,6,9,11-hexaen-3-yl}acetamide
    • 1-Piperazineacetamide, 4-ethyl-N-(4-(2-(4-morpholinyl)-4-oxo-4H-1-benzopyran-8-yl)-1-dibenzothienyl)
    • BK171533
    • AC-35706
    • GTPL8011
    • N13282
    • KU-0060648, >=98% (HPLC)
    • 4-Ethyl-N-(4-(2-(4-morpholinyl)-4-oxo-4H-1-benzopyran-8-yl)-1-dibenzothienyl)-1-piperazineacetamide
    • NCGC00250387-07
    • BRD-K09499853-305-01-1
    • Q59771381
    • 881375-00-4
    • 2-(4-ETHYLPIPERAZIN-1-YL)-N-{6-[2-(MORPHOLIN-4-YL)-4-OXOCHROMEN-8-YL]-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-3-YL}ACETAMIDE
    • KU-0060648?
    • BDBM50319926
    • SCHEMBL4111679
    • 2-(4-Ethyl-piperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxo-4H-chromen-8-yl)-dibenzothiophen-1-yl]-acetamide
    • GLXC-04162
    • BCP09056
    • 4-Ethyl-N-[4-[2-(4-morpholinyl)-4-o?xo-4H-1-benzopyran-8-yl]-1-dibenzothienyl]-1-piper?azineacetamide
    • s8045
    • HY-13431
    • NCGC00250387-02
    • CHEMBL1086377
    • UNII-LM6DZS6PYA
    • AKOS024458372
    • CP-0072
    • MDL: MFCD17214218
    • Inchi: 1S/C33H34N4O4S/c1-2-35-12-14-36(15-13-35)21-29(39)34-26-11-10-23(33-31(26)25-6-3-4-9-28(25)42-33)22-7-5-8-24-27(38)20-30(41-32(22)24)37-16-18-40-19-17-37/h3-11,20H,2,12-19,21H2,1H3,(H,34,39)
    • Chiave InChI: AATCBLYHOUOCTO-UHFFFAOYSA-N
    • Sorrisi: O=C1C2C=CC=C(C=2OC(N2CCOCC2)=C1)C1C2SC3C(C=2C(NC(CN2CCN(CC)CC2)=O)=CC=1)=CC=CC=3

Proprietà calcolate

  • Massa esatta: 582.23007675 g/mol
  • Massa monoisotopica: 582.23007675 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 42
  • Conta legami ruotabili: 6
  • Complessità: 1010
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 103
  • Peso molecolare: 582.7
  • XLogP3: 4.9

KU-0060648 Informazioni sulla sicurezza

  • Parola segnale:Danger
  • Dichiarazione di pericolo: H301
  • Dichiarazione di avvertimento: P301+P310
  • Numero di trasporto dei materiali pericolosi:UN 2811 6.1 / PGIII
  • Classe di pericolo:6.1
  • Condizioni di conservazione:−20°C
  • PackingGroup:

KU-0060648 Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
DC Chemicals
DC3113-1 g
KU-0060648
881375-00-4 >98%
1g
$3600.0 2022-02-28
TRC
K660420-10mg
KU-0060648
881375-00-4
10mg
$ 4041.00 2023-04-15
Axon Medchem
2604-2 x 25 mg
KU 0060648
881375-00-4 99%
2 x 25 mg
€700.00 2022-11-28
MedChemExpress
HY-13431-25mg
KU-0060648
881375-00-4 99.62%
25mg
¥3800 2024-07-21
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12934-100mg
KU-0060648
881375-00-4 98%
100mg
¥11084.00 2023-09-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
K129743-2mg
KU-0060648
881375-00-4 98%
2mg
¥657.90 2023-09-02
Chemenu
CM161254-10mg
2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide
881375-00-4 95%+
10mg
$166 2021-08-05
MedChemExpress
HY-13431-5mg
KU-0060648
881375-00-4 99.62%
5mg
¥1300 2024-07-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
K872692-5mg
KU-0060648
881375-00-4 99%
5mg
¥3,379.00 2022-01-13
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6557-10 mg
KU0060648
881375-00-4 98.0%
10mg
¥6430.00 2022-04-26

KU-0060648 Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Zinc Solvents: Acetic acid ;  overnight, 25 °C
2.1 Reagents: Triethylamine Solvents: Dimethylacetamide ;  18 h, 25 °C
2.2 18 h, 25 °C
Riferimento
1-Substituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones Endowed with Dual DNA-PK/PI3-K Inhibitory Activity
Cano, Celine; et al, Journal of Medicinal Chemistry, 2013, 56(16), 6386-6401

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Pyridinium chloride ;  150 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C
3.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  95 °C
4.1 Reagents: Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  18 h, 80 °C
5.1 Reagents: Zinc Solvents: Acetic acid ;  overnight, 25 °C
6.1 Reagents: Triethylamine Solvents: Dimethylacetamide ;  18 h, 25 °C
6.2 18 h, 25 °C
Riferimento
1-Substituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones Endowed with Dual DNA-PK/PI3-K Inhibitory Activity
Cano, Celine; et al, Journal of Medicinal Chemistry, 2013, 56(16), 6386-6401

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  reflux
2.1 Reagents: Acetic acid ,  Nitric acid ;  25 °C
3.1 Reagents: Pyridinium chloride ;  150 °C
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C
5.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  95 °C
6.1 Reagents: Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  18 h, 80 °C
7.1 Reagents: Zinc Solvents: Acetic acid ;  overnight, 25 °C
8.1 Reagents: Triethylamine Solvents: Dimethylacetamide ;  18 h, 25 °C
8.2 18 h, 25 °C
Riferimento
1-Substituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones Endowed with Dual DNA-PK/PI3-K Inhibitory Activity
Cano, Celine; et al, Journal of Medicinal Chemistry, 2013, 56(16), 6386-6401

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dimethylacetamide ;  18 h, 25 °C
1.2 18 h, 25 °C
Riferimento
1-Substituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones Endowed with Dual DNA-PK/PI3-K Inhibitory Activity
Cano, Celine; et al, Journal of Medicinal Chemistry, 2013, 56(16), 6386-6401

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  reflux
1.2 Reagents: Methylmagnesium bromide ,  Oxygen ;  25 °C
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  reflux
3.1 Reagents: Acetic acid ,  Nitric acid ;  25 °C
4.1 Reagents: Pyridinium chloride ;  150 °C
5.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C
6.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  95 °C
7.1 Reagents: Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  18 h, 80 °C
8.1 Reagents: Zinc Solvents: Acetic acid ;  overnight, 25 °C
9.1 Reagents: Triethylamine Solvents: Dimethylacetamide ;  18 h, 25 °C
9.2 18 h, 25 °C
Riferimento
1-Substituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones Endowed with Dual DNA-PK/PI3-K Inhibitory Activity
Cano, Celine; et al, Journal of Medicinal Chemistry, 2013, 56(16), 6386-6401

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  95 °C
2.1 Reagents: Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  18 h, 80 °C
3.1 Reagents: Zinc Solvents: Acetic acid ;  overnight, 25 °C
4.1 Reagents: Triethylamine Solvents: Dimethylacetamide ;  18 h, 25 °C
4.2 18 h, 25 °C
Riferimento
1-Substituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones Endowed with Dual DNA-PK/PI3-K Inhibitory Activity
Cano, Celine; et al, Journal of Medicinal Chemistry, 2013, 56(16), 6386-6401

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C
2.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  95 °C
3.1 Reagents: Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  18 h, 80 °C
4.1 Reagents: Zinc Solvents: Acetic acid ;  overnight, 25 °C
5.1 Reagents: Triethylamine Solvents: Dimethylacetamide ;  18 h, 25 °C
5.2 18 h, 25 °C
Riferimento
1-Substituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones Endowed with Dual DNA-PK/PI3-K Inhibitory Activity
Cano, Celine; et al, Journal of Medicinal Chemistry, 2013, 56(16), 6386-6401

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  18 h, 80 °C
2.1 Reagents: Zinc Solvents: Acetic acid ;  overnight, 25 °C
3.1 Reagents: Triethylamine Solvents: Dimethylacetamide ;  18 h, 25 °C
3.2 18 h, 25 °C
Riferimento
1-Substituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones Endowed with Dual DNA-PK/PI3-K Inhibitory Activity
Cano, Celine; et al, Journal of Medicinal Chemistry, 2013, 56(16), 6386-6401

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Nitric acid ;  25 °C
2.1 Reagents: Pyridinium chloride ;  150 °C
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C
4.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  95 °C
5.1 Reagents: Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  18 h, 80 °C
6.1 Reagents: Zinc Solvents: Acetic acid ;  overnight, 25 °C
7.1 Reagents: Triethylamine Solvents: Dimethylacetamide ;  18 h, 25 °C
7.2 18 h, 25 °C
Riferimento
1-Substituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones Endowed with Dual DNA-PK/PI3-K Inhibitory Activity
Cano, Celine; et al, Journal of Medicinal Chemistry, 2013, 56(16), 6386-6401

KU-0060648 Raw materials

KU-0060648 Preparation Products

KU-0060648 Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:881375-00-4)KU-0060648
A862311
Purezza:99%
Quantità:100mg
Prezzo ($):1536.0
atkchemica
(CAS:881375-00-4)KU-0060648
CL15547
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta